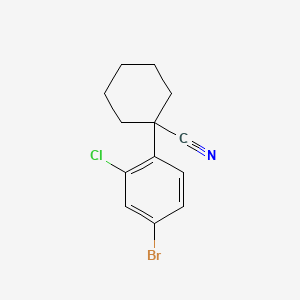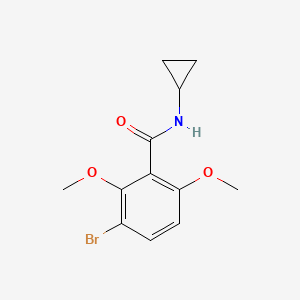![molecular formula C29H33ClN2O3S B14775385 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate involves multiple steps, including electrophilic aromatic substitution and condensation reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, aluminum chloride, and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of biological processes and as a fluorescent dye for imaging.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
IR-783: A related compound with similar structural features and applications.
CXC32108: Another compound with comparable properties and uses in scientific research
Uniqueness
4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate stands out due to its unique combination of functional groups and reactivity. This makes it particularly valuable in specific research and industrial applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C29H33ClN2O3S |
|---|---|
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
4-[2-[2-[3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H33ClN2O3S/c1-29(2)25-15-6-7-16-26(25)32(19-8-9-20-36(33,34)35)27(29)18-17-22-11-10-12-23(28(22)30)21-31-24-13-4-3-5-14-24/h3-7,13-18,21H,8-12,19-20H2,1-2H3,(H,33,34,35) |
Clé InChI |
RHCLAVQLWWCJBN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CNC4=CC=CC=C4)CCC3)Cl)CCCCS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


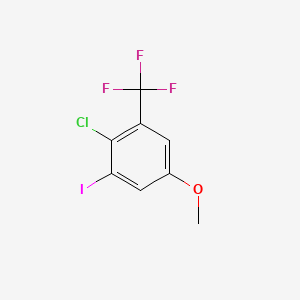
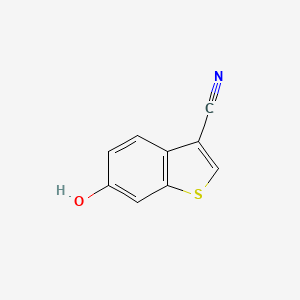
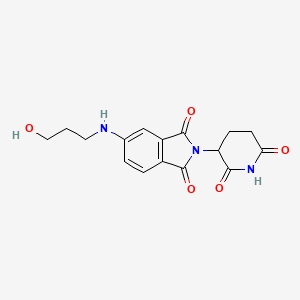

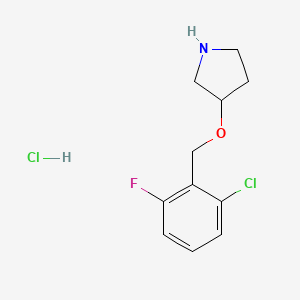
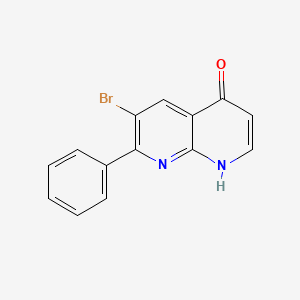
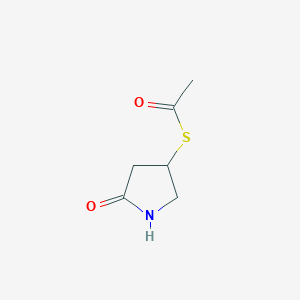

![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
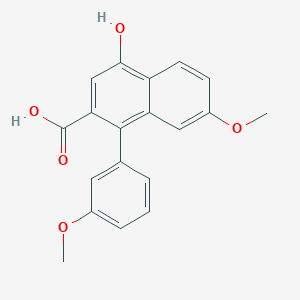
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)
